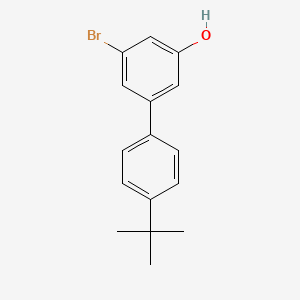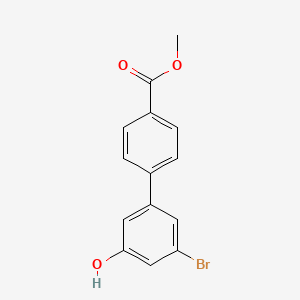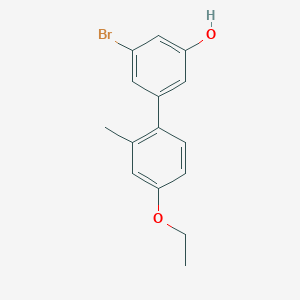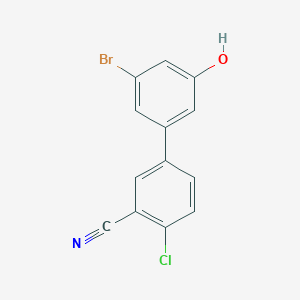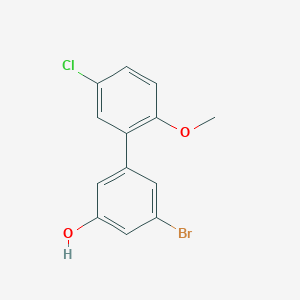![molecular formula C12H9BrO3S B6383515 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% CAS No. 1261888-91-8](/img/structure/B6383515.png)
3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%
Overview
Description
3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (3-B5MTP) is an organic compound with a molecular formula of C9H7BrO3S. It is a white, crystalline solid with a melting point of 166-169 °C. 3-B5MTP has several potential applications in organic synthesis and scientific research due to its unique structure and properties.
Scientific Research Applications
3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has several potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry. In addition, 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been investigated as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates. It is also thought to interfere with the metabolism of other compounds, such as hormones and neurotransmitters. In addition, 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been shown to interact with DNA, possibly leading to DNA damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% are not well understood. However, it has been shown to have anti-inflammatory and anti-tumor effects in animal models. In addition, it has been shown to inhibit the growth of certain types of cancer cells in vitro. It also has the potential to inhibit the growth of certain types of bacteria and fungi.
Advantages and Limitations for Lab Experiments
3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be easily synthesized in the laboratory. In addition, it has a low cost and is readily available. However, it is not very soluble in water, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%. These include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry. In addition, further research is needed to determine its potential for use as an anticancer agent and its potential for use in other therapeutic applications. Finally, further research is needed to determine the safety and efficacy of 3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% in humans.
Synthesis Methods
3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% can be synthesized from the reaction of 5-bromo-3-methoxycarbonylthiophene-2-carboxylic acid with phenol in the presence of a base catalyst. This reaction is conducted in a solvent such as acetic acid or acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism, which involves the formation of a carboxylate anion and an oxonium ion intermediate. The carboxylate anion then reacts with the phenol to form the desired product.
properties
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3S/c1-16-12(15)11-4-8(6-17-11)7-2-9(13)5-10(14)3-7/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJAPWHLFJYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686441 | |
| Record name | Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate | |
CAS RN |
1261888-91-8 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-bromo-5-hydroxyphenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



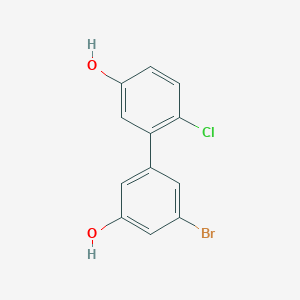
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)

